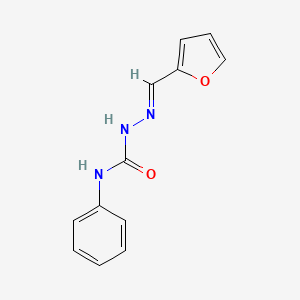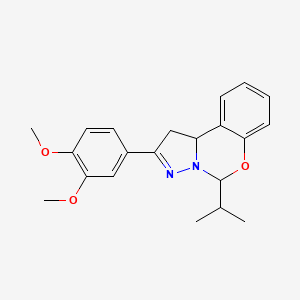![molecular formula C8H6N8 B11972239 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 3544-13-6](/img/structure/B11972239.png)
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry. The compound consists of a phenyl ring substituted with two tetrazole groups, making it a unique structure with potential for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole can be approached through several methods. One common method involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for 12 hours . Another approach involves the use of triethyl orthoformate and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for carboxylic acids, enhancing the stability and bioavailability of pharmaceutical compounds.
Medicine: Exhibits various biological activities, including antibacterial, antifungal, and antitumor properties.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to oxidation
Mécanisme D'action
The mechanism of action of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole involves its interaction with molecular targets through receptor-ligand interactions. The planar structure of the tetrazole ring allows for effective stabilization of electrostatic repulsion by delocalizing electrons. This property enhances the compound’s ability to penetrate cell membranes and interact with specific receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyltetrazole: Similar structure but with only one tetrazole group.
1,2,4-Triazole Derivatives: Share similar nitrogen-rich heterocyclic structures but differ in the number and arrangement of nitrogen atoms
Uniqueness
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is unique due to its dual tetrazole groups, which confer enhanced stability and biological activity compared to similar compounds. This dual substitution allows for more versatile applications in various fields .
Propriétés
Numéro CAS |
3544-13-6 |
|---|---|
Formule moléculaire |
C8H6N8 |
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-5(7-9-13-14-10-7)4-6(3-1)8-11-15-16-12-8/h1-4H,(H,9,10,13,14)(H,11,12,15,16) |
Clé InChI |
JUWKXYNFODBPTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NNN=N2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)

![13-phenyl-8-piperidin-1-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11972199.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972210.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972212.png)

![4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B11972222.png)


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972236.png)
